

# Technical Guide: Solubility Profile of 6-Bromoquinolin-4-Ol[1]

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## Compound of Interest

Compound Name:	6-Bromoquinolin-4-Ol
CAS No.:	145369-94-4; 332366-57-1
Cat. No.:	B2609347

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## Part 1: Executive Summary & Physicochemical Determinants[1]

**6-Bromoquinolin-4-ol** (CAS: 145369-94-4 / 332366-57-1) is a critical heterocyclic scaffold in medicinal chemistry, widely employed as an intermediate for antimalarial, antibacterial, and anticancer agents.[1] Its utility is defined by the 6-position bromine (allowing cross-coupling reactions) and the 4-position oxygen functionality.[1]

However, this compound exhibits a complex solubility profile driven by tautomeric equilibrium and high crystal lattice energy.[1] Understanding these factors is prerequisite to successful formulation and assay development.

### The Tautomeric Barrier

The primary determinant of this compound's solubility is its tautomerism.[1] While often named "quinolin-4-ol" (enol form), it exists predominantly as 6-bromoquinolin-4(1H)-one (keto form) in the solid state and in polar solvents.[1]

- Enol Form (4-hydroxy): Aromatic pyridine ring; favored in gas phase or highly non-polar environments.[1]
- Keto Form (4-one): Loss of aromaticity in the pyridine ring, but stabilized by strong intermolecular hydrogen bonding (N-H[1]...O=C). This results in a high melting point (~283°C) and reduced solubility in common organic solvents compared to non-oxygenated quinolines.[1]

## The "Bromine Effect"

The addition of a bromine atom at the C6 position introduces significant lipophilicity and potential for halogen bonding:

- Lipophilicity: Bromine increases the LogP by approximately 0.7–0.9 units relative to the parent quinolone.[1]
- Crystal Packing: The large van der Waals radius of bromine enhances stacking interactions, further decreasing aqueous solubility.[1]

## Part 2: Solubility Profile & Solvent Compatibility[1]

The following data summarizes the solubility behavior based on physicochemical properties and standard purification protocols.

## Quantitative Physicochemical Data (Predicted & Observed)

Property	Value / Range	Implication
Melting Point	282–284 °C	Indicates very high lattice energy; difficult to dissolve without heating or polar aprotic solvents.[1]
pKa (Acidic)	~9.0–10.0 (NH deprotonation)	Soluble in strong bases (pH > 11).[1]
pKa (Basic)	~1.5–2.5 (Carbonyl oxygen protonation)	Soluble in strong acids (pH < 1).[1]
LogP (Oct/Water)	~2.4 (Predicted)	Moderate lipophilicity; permeable but poorly soluble in water.[1]
Water Solubility	< 0.1 mg/mL (Neutral pH)	Classifiable as "Practically Insoluble" or "Insoluble".[1]

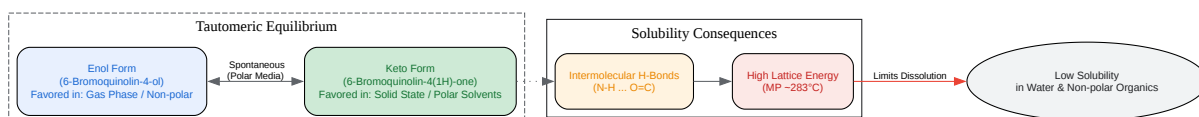
## Solvent Compatibility Matrix

Solvent Class	Representative Solvents	Solubility Rating	Usage Notes
Polar Aprotic	DMSO, DMF, NMP	High	Primary vehicle for stock solutions (10–50 mM).
Polar Protic	Methanol, Ethanol	Moderate	Soluble upon heating; often used for recrystallization.[1]
Chlorinated	Dichloromethane (DCM), Chloroform	Low to Moderate	often requires MeOH cosolvent (e.g., 9:1 DCM:MeOH) for chromatography.[1]
Non-Polar	Hexane, Diethyl Ether	Insoluble	Used as anti-solvents to precipitate the product.[1]
Aqueous	Water, PBS (pH 7. [1]4)	Very Low	Requires pH adjustment or cyclodextrin complexation.[1]

## Part 3: Visualization of Mechanisms & Workflows[1]

### Diagram: Tautomeric Equilibrium & Solvation

This diagram illustrates the equilibrium between the enol and keto forms and how solvent polarity shifts this balance, affecting solubility.[1]

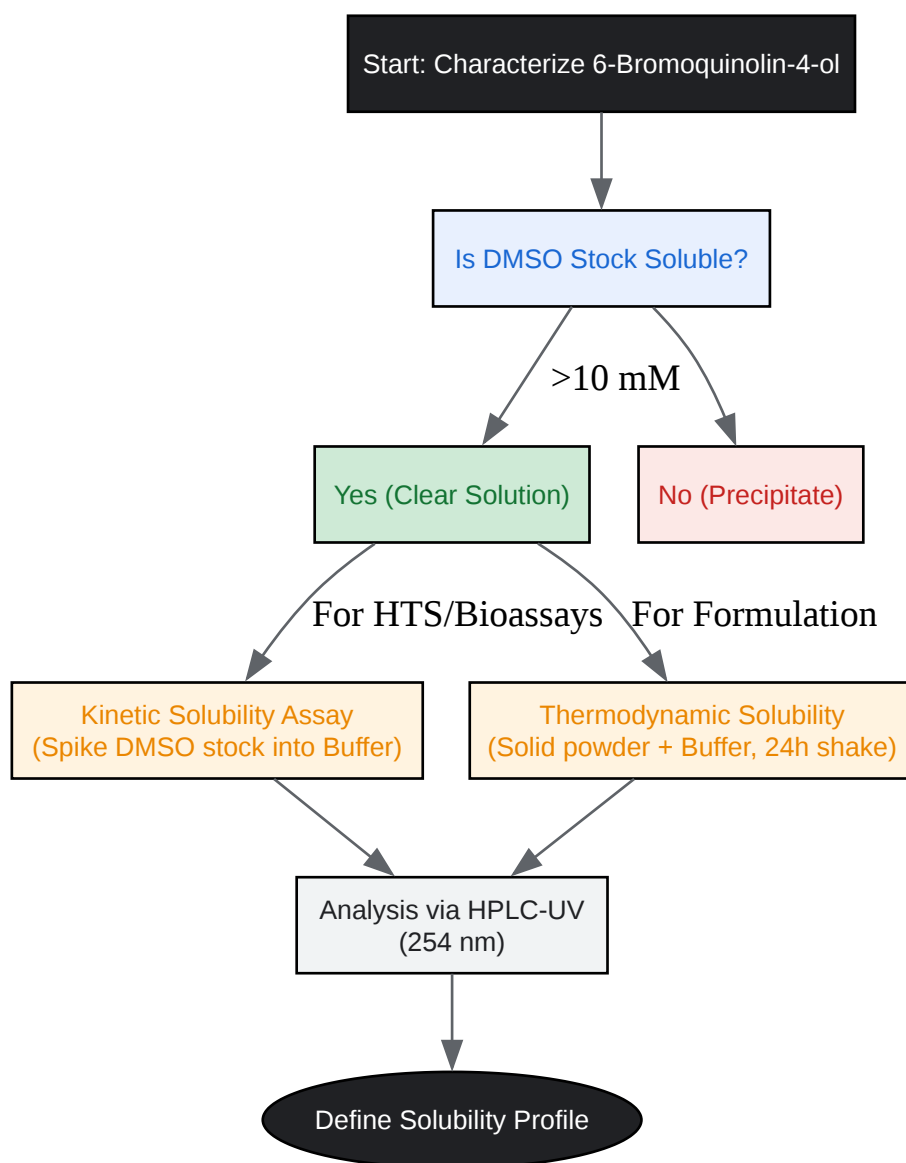


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Caption: Figure 1. The predominance of the Keto tautomer facilitates strong intermolecular hydrogen bonding, resulting in high lattice energy and reduced solubility in most solvents.[1]

## Diagram: Solubility Determination Decision Tree

A logical workflow for researchers to determine the precise solubility of this scaffold.



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Caption: Figure 2. Decision tree for selecting between Kinetic (high-throughput) and Thermodynamic (equilibrium) solubility assays.

## Part 4: Experimental Protocols

### Protocol 4.1: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this method for precise equilibrium data.<sup>[1]</sup>

- Preparation: Weigh approximately 2–5 mg of solid **6-Bromoquinolin-4-ol** into a 2 mL HPLC vial or Eppendorf tube.
- Solvent Addition: Add 500  $\mu$ L of the target buffer (e.g., PBS pH 7.4, SGF pH 1.2, or water).<sup>[1]</sup>
- Equilibration:
  - Shake or stir the suspension at 25°C (or 37°C) for 24 hours.
  - Note: Ensure solid material remains visible.<sup>[1]</sup> If all dissolves, add more solid.<sup>[1]</sup>
- Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45  $\mu$ m PVDF membrane (avoid nylon due to potential drug binding).
- Quantification:
  - Dilute the supernatant with Mobile Phase (e.g., 50:50 Water:Acetonitrile).<sup>[1]</sup>
  - Inject onto HPLC (C18 column).<sup>[1]</sup>
  - Detect at 254 nm (aromatic absorption).<sup>[1]</sup>
  - Calculate concentration against a standard curve prepared in DMSO.

### Protocol 4.2: Kinetic Solubility (High-Throughput)

Use this method to screen for precipitation risk in biological assays.<sup>[1]</sup>

- Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.

- Spiking: Slowly add 2  $\mu\text{L}$  of the DMSO stock into 198  $\mu\text{L}$  of PBS (pH 7.4) in a 96-well plate (Final conc: 100  $\mu\text{M}$ , 1% DMSO).
- Incubation: Shake for 2 hours at room temperature.
- Reading: Measure turbidity via UV-Vis absorbance at 620 nm (where the compound does not absorb). Increased absorbance indicates precipitation.[1]

## Part 5: References

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